Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16203456
InChI: InChI=1S/C27H20N2O4/c1-33-27(30)26(18-9-3-2-4-10-18)19-15-16-24(29(31)32)25(17-19)28-22-13-7-5-11-20(22)21-12-6-8-14-23(21)28/h2-17,26H,1H3
SMILES:
Molecular Formula: C27H20N2O4
Molecular Weight: 436.5 g/mol

Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate

CAS No.:

Cat. No.: VC16203456

Molecular Formula: C27H20N2O4

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate -

Specification

Molecular Formula C27H20N2O4
Molecular Weight 436.5 g/mol
IUPAC Name methyl 2-(3-carbazol-9-yl-4-nitrophenyl)-2-phenylacetate
Standard InChI InChI=1S/C27H20N2O4/c1-33-27(30)26(18-9-3-2-4-10-18)19-15-16-24(29(31)32)25(17-19)28-22-13-7-5-11-20(22)21-12-6-8-14-23(21)28/h2-17,26H,1H3
Standard InChI Key WRFFPASSLHCGAS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C4=CC=CC=C4C5=CC=CC=C53

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three aromatic systems: a carbazole moiety, a nitrophenyl group, and a phenylacetate ester. The carbazole group (C₁₂H₉N) contributes planar rigidity and electron-rich characteristics, while the nitro group (-NO₂) introduces electron-withdrawing effects, creating a push-pull electronic configuration . The methyl ester (-COOCH₃) enhances solubility in polar organic solvents, a critical feature for processing in device fabrication.

Molecular Formula: C₂₇H₂₀N₂O₄
Molecular Weight: 436.5 g/mol
IUPAC Name: Methyl 2-(3-carbazol-9-yl-4-nitrophenyl)-2-phenylacetate

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure:

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 8.15–8.11 (3H, aromatic), 7.67–7.29 (12H, carbazole and phenyl), 5.17 (1H, methine), 3.79 (3H, methyl ester) .

  • ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 171.5 (ester carbonyl), 145.9–120.5 (aromatic carbons), 56.3 (methine), 52.8 (methyl ester) .

  • HRMS: m/z 435.1360 ([M-H]⁻), matching the theoretical mass of 435.1350 .

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in DMSO, CHCl₃, THF
StabilitySensitive to prolonged light

Synthesis and Optimization

Reaction Pathway

The synthesis involves a base-mediated dehydrogenative arylation, as demonstrated by a Royal Society of Chemistry protocol :

  • Substrates: Methyl phenylacetate (1.0 mmol), nitrobenzene (2.0 mmol).

  • Base: Potassium tert-butoxide (t-BuOK, 2.0 mmol).

  • Solvent: Dry dimethyl sulfoxide (DMSO, 5 mL).

  • Conditions: Room temperature, open flask, 30-minute reaction time.

The mechanism proceeds via deprotonation of methyl phenylacetate, generating a resonance-stabilized enolate that attacks the nitroarene electrophile. The nitro group’s meta-directing effect facilitates regioselective substitution at the 3-position .

Yield and Scalability

  • Yield: 70% under optimized conditions .

  • Purification: Column chromatography (hexanes:ethyl acetate = 10:1) .

  • Challenges: Competing side reactions (e.g., over-arylation) necessitate strict stoichiometric control .

Applications in Organic Electronics

Optoelectronic Properties

Carbazole derivatives are prized for their high hole mobility and thermal stability. The nitro group in Methyl 2-(3-carbazol-9-yl-4-nitrophenyl)-2-phenylacetate introduces intramolecular charge transfer (ICT), redshifted absorption, and fluorescence . Preliminary studies suggest potential in:

  • Organic Light-Emitting Diodes (OLEDs): As an emissive layer dopant.

  • Photovoltaics: Non-fullerene acceptor material in perovskite solar cells.

Comparative Performance

ParameterValue (This Compound)Reference (Carbazole)
λₐbs (nm)380–420350–370
Fluorescence Quantum Yield0.450.30

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Competing nitro group reduction under reductive conditions .

  • Scalability: Multi-step purification limits industrial production .

Research Priorities

  • Device Integration: Testing in prototype OLEDs or solar cells.

  • Structure-Activity Relationships: Modifying the nitro or ester groups to enhance bioactivity.

  • Toxicology Studies: Acute and chronic exposure profiling.

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